

# Technical Guide: 3-Iodo-4-methylstyrene in Advanced Organic Synthesis

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## Compound of Interest

Compound Name: 3-Iodo-4-methylstyrene

CAS No.: 165803-90-7

Cat. No.: B3040168

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## Part 1: Strategic Significance & Chemical Profile

### Introduction

**3-Iodo-4-methylstyrene** (CAS 165803-90-7) represents a high-value "bifunctional" intermediate in organic synthesis. Its strategic value lies in the orthogonal reactivity of its two primary functional groups:

- The Vinyl Group: A handle for polymerization (radical or cationic) or Heck-type olefination.
- The Aryl Iodide: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) that typically reacts faster than aryl bromides or chlorides.

This dual functionality allows **3-iodo-4-methylstyrene** to serve as a "monomer with a handle," enabling the synthesis of functionalized polymers where the iodine atom remains available for post-polymerization modification, or as a core building block in the synthesis of complex pharmaceutical scaffolds via sequential coupling.

## Physical & Chemical Properties

Note: As a specialized research intermediate, experimental bulk property data is limited. Values below combine available literature data with calculated estimates based on structural analogs (e.g., 4-iodostyrene, 4-methylstyrene).

Property	Value / Description	Source/Note
CAS Number	165803-90-7	[1]
IUPAC Name	3-Iodo-4-methylstyrene	
Molecular Formula	C <sub>9</sub> H <sub>9</sub> I	
Molecular Weight	244.07 g/mol	
Appearance	Pale yellow liquid or low-melting solid	Analog comparison
Density	~1.4 – 1.5 g/cm <sup>3</sup> (Predicted)	Est. from 4-iodostyrene
Boiling Point	~100–110 °C @ 1-2 mmHg (Predicted)	Est. atm BP >230 °C
Solubility	Soluble in DCM, THF, Toluene, Ethyl Acetate	Hydrophobic aromatic
Stability	Light sensitive; prone to polymerization	Requires inhibitor (TBC)

## Stability & Handling Protocols

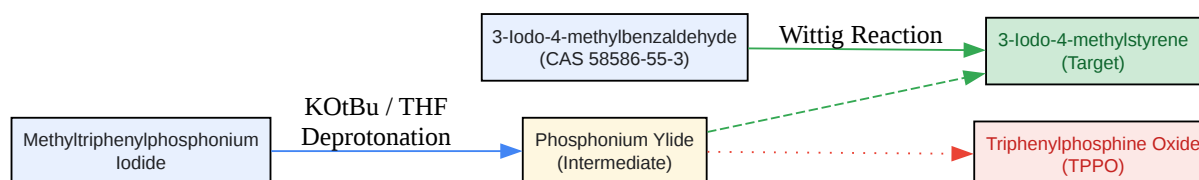
- Inhibitor: Typically stabilized with 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization.
- Storage: Store at 2–8°C in the dark. Iodine-carbon bonds are photosensitive; exposure to light can liberate free iodine, darkening the sample and initiating radical side reactions.
- Purification: Before use in sensitive catalytic cycles, remove TBC by washing with 1M NaOH or passing through a short plug of basic alumina.

## Part 2: Synthetic Utility & Experimental Workflows

## Synthesis of 3-Iodo-4-methylstyrene

Since this compound is often expensive or made-to-order, in-house synthesis is a viable strategy. The most robust route utilizes the Wittig olefination of 3-iodo-4-methylbenzaldehyde.

### Reaction Pathway (DOT Diagram)



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Caption: Wittig synthesis route converting the aldehyde precursor to the styrene target under basic conditions.

### Detailed Protocol: Wittig Olefination

Context: This protocol ensures high conversion while minimizing polymerization of the styrene product.

- Reagent Preparation:
  - Suspend methyltriphenylphosphonium iodide (1.2 equiv) in anhydrous THF (0.5 M) under Nitrogen.
  - Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.25 equiv) portion-wise. The solution will turn bright yellow (formation of the ylide).
  - Stir for 30–60 minutes at 0°C.
- Addition:
  - Dissolve 3-iodo-4-methylbenzaldehyde (1.0 equiv) in minimal anhydrous THF.
  - Add the aldehyde solution dropwise to the ylide at 0°C.

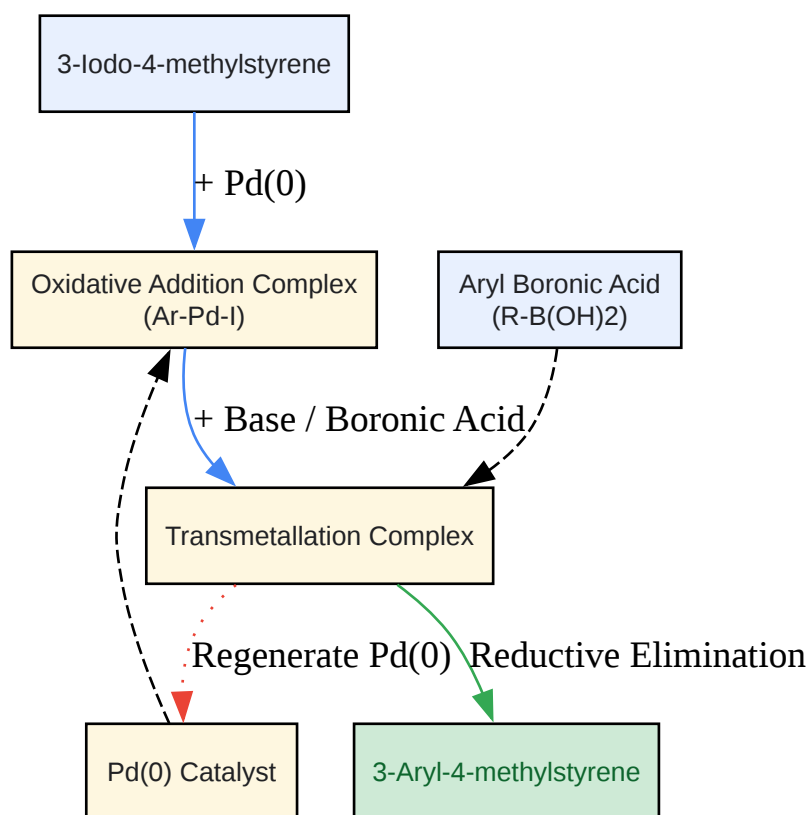
- Reaction:
  - Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.
  - Monitor: Check via TLC (Hexanes/EtOAc 9:1). The aldehyde spot should disappear; a non-polar fluorescent spot (styrene) will appear.
- Workup:
  - Quench with saturated  $\text{NH}_4\text{Cl}$  solution.
  - Extract with Diethyl Ether or Hexanes (to precipitate Triphenylphosphine oxide, TPPO).
  - Wash organics with water and brine. Dry over  $\text{MgSO}_4$ .
- Purification:
  - Concentrate under reduced pressure (Keep bath  $<30^\circ\text{C}$  to prevent polymerization).
  - Filtration: Triturate the residue with cold hexanes to remove bulk TPPO.
  - Flash Chromatography: Silica gel, eluting with 100% Hexanes or 50:1 Hexanes/EtOAc. The product elutes early.

## Application: Palladium-Catalyzed Cross-Coupling

The iodine handle allows for selective coupling without affecting the vinyl group (if conditions are controlled) or the methyl group.

### Mechanism: Chemoselective Suzuki Coupling

The C-I bond is significantly weaker than the C-Vinyl or C-Methyl bonds, allowing oxidative addition of  $\text{Pd}(0)$  to occur exclusively at the iodine position at mild temperatures.



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Caption: Catalytic cycle for the selective Suzuki coupling of **3-iodo-4-methylstyrene**.

## Protocol: Selective Suzuki Coupling

- Charge: In a Schlenk tube, combine **3-iodo-4-methylstyrene** (1.0 equiv), Aryl boronic acid (1.1 equiv), Pd(PPh<sub>3</sub>)<sub>4</sub> (3-5 mol%), and Na<sub>2</sub>CO<sub>3</sub> (2.0 equiv).
- Solvent: Add degassed Toluene/Water (4:1) or DME/Water.
- Conditions: Heat to 60–70°C under Argon for 4–12 hours.
  - Note: Avoid temperatures >90°C to prevent thermal polymerization of the styrene, or add a radical inhibitor (BHT) if the coupling is slow.
- Workup: Standard aqueous extraction and silica purification.

## Part 3: References & Verification[1]

- CAS Registry. "**3-Iodo-4-methylstyrene** - CAS 165803-90-7". Chemical Abstracts Service. (Search via CAS).[1]
- Sigma-Aldrich. "Methylstyrene (Isomer mixtures) and 4-Methylstyrene Properties". Merck KGaA. [Link](#) (Used for analog property estimation).
- Organic Syntheses. "Wittig Reaction Protocols for Styrene Synthesis". Org.[2] Synth.[Link](#).
- ChemicalBook. "Synthesis of 4-Iodostyrene and related analogs". [Link](#).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) before handling halogenated styrenes.

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## Sources

- 1. CAS Common Chemistry [[commonchemistry.cas.org](https://commonchemistry.cas.org)]
- 2. US4650910A - Process for the preparation of substituted styrenes - Google Patents [[patents.google.com](https://patents.google.com)]
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